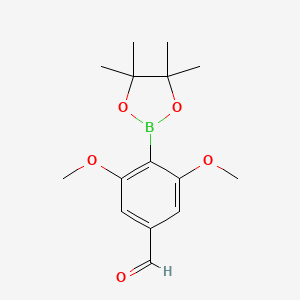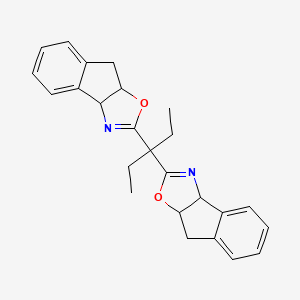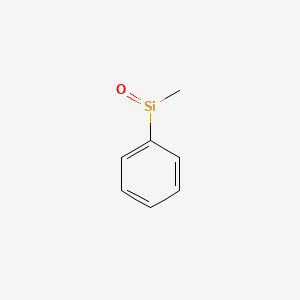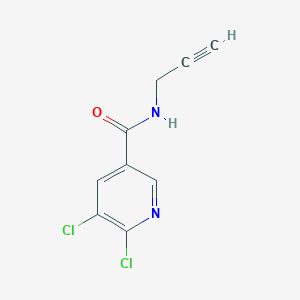
3,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the molecular formula C15H21BO5. It is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a benzaldehyde group substituted with two methoxy groups and a boronic ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Borylation Reaction: The key step involves the borylation of 3,5-dimethoxybenzaldehyde using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-100°C) for several hours.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride, and palladium on carbon are commonly used catalysts in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is 3,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: The major product is 3,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Applications De Recherche Scientifique
3,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: This compound is used in the development of potential drug candidates through the formation of biaryl structures, which are common motifs in many pharmaceuticals.
Material Science: It is used in the synthesis of organic materials, including polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.
Biological Research: The compound is used in the synthesis of biologically active molecules and probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy groups and aldehyde group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3,5-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on the benzene ring, which provides additional functionalization options. This compound’s structure allows for versatile reactivity and the formation of diverse products in organic synthesis, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H21BO5 |
|---|---|
Poids moléculaire |
292.14 g/mol |
Nom IUPAC |
3,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)13-11(18-5)7-10(9-17)8-12(13)19-6/h7-9H,1-6H3 |
Clé InChI |
IIDUVOZILANPFW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OC)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B12508840.png)
![tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B12508843.png)


![2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12508851.png)
![1-(1-Hydroxy-8-methoxy-3-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}naphthalen-2-yl)ethanone](/img/structure/B12508854.png)

![5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B12508861.png)
methanone](/img/structure/B12508879.png)
![4-Methyl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12508884.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B12508901.png)
![Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine](/img/structure/B12508902.png)
